(2-Methylcyclohexyl)hydrazine dihydrochloride
Overview
Description
(2-Methylcyclohexyl)hydrazine dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2. It belongs to the family of hydrazines and is commonly used as a chemical intermediate in the production of pharmaceuticals, dyes, and pesticides . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a hydrazine moiety, making it a versatile building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-methylcyclohexanone, while reduction can produce 2-methylcyclohexylamine .
Scientific Research Applications
(2-Methylcyclohexyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylhydrazine dihydrochloride: Similar structure but lacks the methyl substitution on the cyclohexyl ring.
Phenylhydrazine dihydrochloride: Contains a phenyl group instead of a cyclohexyl group.
Methylhydrazine dihydrochloride: Contains a methyl group but lacks the cyclohexyl ring.
Uniqueness
(2-Methylcyclohexyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the cyclohexyl ring enhances its reactivity and allows for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-methylcyclohexyl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-2-3-5-7(6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYMIITZNKSBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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